1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose

Nucleoside Synthesis Oligonucleotide Chemistry Protecting Group Strategy

1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose (CAS 120143-22-8, MF C17H19N3O7, MW 377.35 g/mol) is an orthogonally protected D-ribofuranose derivative featuring a C-3 azido group, C-1 and C-2 acetyl esters, and a C-5 p-toluoyl ester. This compound serves as a glycosyl donor intermediate in the synthesis of 3′-azido-3′-deoxy nucleoside analogs, including antiviral and anticancer agents.

Molecular Formula C17H19N3O7
Molecular Weight 377.3 g/mol
Cat. No. B12057662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose
Molecular FormulaC17H19N3O7
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C)OC(=O)C)N=[N+]=[N-]
InChIInChI=1S/C17H19N3O7/c1-9-4-6-12(7-5-9)16(23)24-8-13-14(19-20-18)15(25-10(2)21)17(27-13)26-11(3)22/h4-7,13-15,17H,8H2,1-3H3/t13-,14-,15-,17?/m1/s1
InChIKeyLNDLSVCWKVEVIX-BOEXNKMNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose for Selective Nucleoside Synthesis


1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose (CAS 120143-22-8, MF C17H19N3O7, MW 377.35 g/mol) is an orthogonally protected D-ribofuranose derivative featuring a C-3 azido group, C-1 and C-2 acetyl esters, and a C-5 p-toluoyl ester . This compound serves as a glycosyl donor intermediate in the synthesis of 3′-azido-3′-deoxy nucleoside analogs, including antiviral and anticancer agents [1]. It is commercially available as a powder with ≥95% HPLC purity, stored at 2–8°C, and displays optical activity [α]/D +11.0±2.0° (c = 1, chloroform) .

Orthogonal Protecting Groups: Why 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose Cannot Be Replaced by Generic Analogs


This compound‘s value for procurement lies in its orthogonal protection pattern—specifically the differential lability of the 2′-O-acetyl versus the 5′-O-p-toluoyl group. Generic in-class ribofuranose analogs (e.g., per-acetylated, per-benzoylated, or isopropylidene-protected derivatives) lack this orthogonal architecture, forcing additional synthetic steps when selective deprotection is required [1]. Substituting a benzoyl-protected analog (e.g., 1,2-di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose, CAS 215176-56-0) or an L-enantiomer [2] introduces either altered deprotection kinetics or incorrect stereochemistry, both of which reduce overall synthetic yield and complicate purification. The specific orthogonal protection pattern of the target compound enables step consolidation, directly impacting total synthesis time and cost.

Quantitative Differentiation Evidence for 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose


Chemoselective 2′-O-Deacetylation Enables Step Consolidation: 5′-O-Toluoyl vs. 5′-O-Benzoyl

The 5′-O-p-toluoyl ester enables selective removal of the 2′-O-acetyl protecting group under conditions that leave the 5′-O-toluoyl group intact, allowing omission of a 5′-OH reprotection step [1]. In contrast, a 5′-O-benzoyl analog (e.g., 1,2-di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose) exhibits different deprotection kinetics under identical conditions, requiring distinct optimization. The p-toluoyl group provides a balance of stability during glycosylation and selective lability in subsequent steps that is not achieved with the unsubstituted benzoyl analog.

Nucleoside Synthesis Oligonucleotide Chemistry Protecting Group Strategy

D-Enantiomer Stereochemical Integrity: Chiral Purity vs. L-Enantiomer Contamination

The D-ribofuranose stereochemistry is essential for biological activity of derived nucleoside analogs. The target compound is the D-enantiomer ; an L-enantiomer variant (1,2-di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl)benzoyl-L-ribofuranose) is also commercially available [1]. Substitution of D- with L-enantiomer results in a mirror-image sugar backbone that fails to be recognized by endogenous cellular kinases required for nucleoside phosphorylation, rendering derived analogs biologically inactive in antiviral or anticancer assays [2].

Chiral Synthesis Stereochemical Purity Nucleoside Analog Development

Azido Group Click Chemistry Reactivity: Synthetic Versatility vs. Non-Azido Analogs

The C-3 azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, providing a modular route to 3′-triazole-modified nucleoside analogs . This reactivity is absent in non-azido analogs such as 3-deoxy-3-fluoro-D-ribofuranose 1,2-diacetate 5-(4-methylbenzoate) (CAS 1612192-28-5, MF C17H19FO7) , which lacks the azido handle required for click conjugation. While the 3′-azido-3′-deoxy substitution pattern itself confers enhanced biological activity in nucleoside analogs compared to non-azido ribofuranosyl counterparts (as demonstrated in benzimidazole nucleosides) [1], the azido group simultaneously serves as both a pharmacophore and a synthetic conjugation handle.

Click Chemistry Bioconjugation Nucleoside Modification

Validated Glycosyl Donor Performance in Tin(IV) Chloride-Mediated Glycosylation

This compound has been validated as a glycosyl donor in tin(IV) chloride- or trimethylsilyl triflate-mediated glycosylation with trimethylsilylated nucleobases to produce 3′-azido-3′-deoxy nucleoside analogs [1]. The subsequent five chemical transformations after glycosylation proceeded with very high yields, eliminating the need for intermediate purification after steps iv–viii [1]. In contrast, alternative ribofuranosyl donors bearing different leaving groups or protection patterns (e.g., trichloroacetimidoyl donors) require distinct activation conditions and may suffer from donor→acceptor transacetylation side reactions that reduce glycosylation yield [2].

Glycosylation Nucleoside Coupling Lewis Acid Catalysis

Primary Application Scenarios for 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose


Synthesis of 3′-Azido-3′-Deoxy Nucleoside Analogs for Anticancer Lead Optimization

This compound serves as the glycosyl donor for constructing 3′-azido-3′-deoxy nucleosides with demonstrated anticancer activity. In a validated system, 3′-azide substituted benzimidazole nucleosides (derived from 3-azido-3-deoxy intermediates) exhibited significantly greater potency than ribofuranosyl analogs in the MDA-MB-231 breast cancer cell line, with one analog (compound 8) showing potency comparable to etoposide [1]. The orthogonal protection pattern enables selective 2′-O-deacetylation post-glycosylation, streamlining access to the final pharmacologically active nucleosides [2].

Solid-Phase Oligonucleotide Synthesis of N3′→P5′ Phosphoramidate Antisense Agents

The compound is a key intermediate in preparing monomers for N3′→P5′ phosphoramidate oligonucleotides [1]. The selective deprotection of 2′-O-acetyl in the presence of 5′-O-toluoyl enables a shortened synthetic route to the required 3′-amino nucleoside building blocks. This step consolidation is critical for cost-effective large-scale monomer production, as each omitted reprotection step reduces solvent waste and purification time [1].

Click Chemistry-Mediated Late-Stage Diversification of Nucleoside Scaffolds

The C-3 azido group enables copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry for modular attachment of fluorescent probes, affinity tags, or PEG chains to nucleoside scaffolds [1]. This reactivity is absent in 3-deoxy-3-fluoro analogs [2]. Researchers can use this intermediate to generate focused libraries of 3′-triazole-modified nucleosides for structure-activity relationship (SAR) studies without synthesizing each derivative de novo.

Development of Novel Antiviral Nucleoside Inhibitors Targeting RNA-Dependent RNA Polymerases

3′-Azido-3′-deoxy nucleoside analogs have established precedent as antiviral agents (e.g., AZT class). This compound provides a glycosyl donor with validated SnCl₄/TMSOTf-mediated coupling efficiency for synthesizing novel 3′-azido nucleosides with modified nucleobases [1]. The D-ribofuranose stereochemistry ([α]/D +11.0±2.0°) [2] ensures compatibility with cellular kinase recognition required for triphosphate activation, avoiding the inactivity associated with L-enantiomer intermediates .

Quote Request

Request a Quote for 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.